Cas no 1807534-82-2 (Azido-PEG4-CH2CO2-NHS)

Azido-PEG4-CH2CO2-NHS 化学的及び物理的性質
名前と識別子
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- Azido-PEG4-CH2CO2-NHS
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- MDL: MFCD28122941
- インチ: 1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2
- InChIKey: GXXUNGLWTNJERF-UHFFFAOYSA-N
- ほほえんだ: O(C(COCCOCCOCCOCCN=[N+]=[N-])=O)N1C(CCC1=O)=O
Azido-PEG4-CH2CO2-NHS 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A935909-5mg |
Azido-PEG4-NHS-ester |
1807534-82-2 | ≥95% | 5mg |
¥1,440.00 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22305-100mg |
Azido-PEG4-CH2CO2-NHS |
1807534-82-2 | 98% | 100mg |
5130.0CNY | 2021-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185084-5mg |
Azido-PEG4-NHS-ester |
1807534-82-2 | 98% | 5mg |
¥2181 | 2023-04-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35626-0.25g |
Azido-PEG4-CH2CO2-NHS |
1807534-82-2 | 97% | 0.25g |
¥5898 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22305-500mg |
Azido-PEG4-CH2CO2-NHS |
1807534-82-2 | 98% | 500mg |
14107CNY | 2021-05-07 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35626-1g |
Azido-PEG4-CH2CO2-NHS |
1807534-82-2 | 97% | 1g |
¥14740 | 2023-09-15 | |
Biosynth | HXC53482-50 mg |
Azido-PEG4-NHS-ester |
1807534-82-2 | 50mg |
$185.00 | 2023-01-04 | ||
MedChemExpress | HY-140765-10mg |
Azido-PEG4-NHS-ester |
1807534-82-2 | ≥96.0% | 10mg |
¥700 | 2024-05-24 | |
A2B Chem LLC | AI39914-500mg |
Azido-peg4-ch2co2nhs |
1807534-82-2 | 98% | 500mg |
$3532.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY385893-0.025g |
2,5-Dioxopyrrolidin-1-yl 14-Azido-3,6,9,12-tetraoxatetradecan-1-oate |
1807534-82-2 | ≥95% | 0.025g |
¥1680.00 | 2024-08-09 |
Azido-PEG4-CH2CO2-NHS 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
Azido-PEG4-CH2CO2-NHSに関する追加情報
Introduction to Azido-PEG4-CH2CO2-NHS (CAS No. 1807534-82-2): Applications and Recent Advancements
Azido-PEG4-CH2CO2-NHS, with the chemical name 1,3,5-triazine-2,4,6-triamino-N-(2-hydroxyethyl)-carboxylic acid, is a highly versatile and functionalized compound widely utilized in the field of biomedicine and pharmaceutical research. This compound, identified by its unique CAS number 1807534-82-2, plays a pivotal role in the development of innovative therapeutic agents and diagnostic tools. The presence of both azide and NHS (N-hydroxysuccinimide) functional groups makes it an invaluable intermediate in the synthesis of conjugates, bioconjugates, and drug delivery systems.
The azido group (N₃⁻) in Azido-PEG4-CH2CO2-NHS offers a reactive site for click chemistry applications, particularly in the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly favored in biomedical applications due to its high yield, selectivity, and mild reaction conditions. The PEG (polyethylene glycol) moiety enhances the solubility and stability of the compound while also providing a stealth effect, reducing immunogenicity and prolonging circulation time in biological systems. The carboxylic acid group at the end of the molecule allows for further modifications via esterification or amidation, enabling the attachment of various biomolecules such as peptides, proteins, and antibodies.
In recent years, Azido-PEG4-CH2CO2-NHS has gained significant attention in the field of targeted drug delivery systems. Researchers have leveraged its unique properties to develop precision medicine approaches that enhance therapeutic efficacy while minimizing side effects. For instance, studies have demonstrated its use in creating antibody-drug conjugates (ADCs) where the azide group facilitates the site-specific coupling of cytotoxic agents to antibodies. This has led to improved outcomes in treating resistant cancers by delivering high doses of therapy directly to tumor cells.
Another emerging application of Azido-PEG4-CH2CO2-NHS is in the development of biosensors and diagnostic tools. The ability to conjugate this compound with biomarkers or pathogens allows for rapid and sensitive detection methods. Recent advancements in this area include the use of Azido-PEG4-CH2CO2-NHS for surface functionalization in microarray technologies, enabling high-throughput screening of disease biomarkers. This has significant implications for early diagnosis and personalized treatment strategies.
The pharmaceutical industry has also explored Azido-PEG4-CH2CO2-NHS as a key intermediate in the synthesis of novel drug candidates. Its modular structure allows for easy customization to meet specific pharmacological requirements. For example, researchers have utilized this compound to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in improving bioavailability and reducing dosing frequency for chronic therapies.
Furthermore, Azido-PEG4-CH2CO2-NHS has been employed in regenerative medicine research. By conjugating growth factors or cytokines to this compound, scientists have been able to develop scaffolds that promote tissue repair and regeneration. The biocompatibility of PEG and the reactivity of the azide group make it an ideal candidate for creating biomimetic environments that support cell growth and differentiation.
The use of Azido-PEG4-CH2CO2-NHS in nanotechnology has also been a focal point of recent research. Nanoparticles functionalized with this compound have shown enhanced stability and targeted delivery capabilities. These nanoparticles can be tailored for various applications, including drug delivery, imaging, and gene therapy. The versatility of Azido-PEG4-CH2CO2-NHS makes it a valuable tool for developing next-generation nanomedicines.
In conclusion, Azido-PEG4-CH2CO2-NHS (CAS No. 1807534-82-2) is a multifunctional compound with broad applications in biomedicine and pharmaceutical research. Its unique chemical properties enable its use in click chemistry, targeted drug delivery, biosensing, diagnostics, drug development, regenerative medicine, and nanotechnology. As research continues to uncover new possibilities for this compound, its role in advancing therapeutic interventions is expected to grow even further.
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